molecular formula C7H8N2O2 B160790 4-Amino-6-methylnicotinic acid CAS No. 127915-50-8

4-Amino-6-methylnicotinic acid

Cat. No.: B160790
CAS No.: 127915-50-8
M. Wt: 152.15 g/mol
InChI Key: WUSQVMYMTQCNAV-UHFFFAOYSA-N
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Description

4-Amino-6-methylnicotinic acid is a chemical compound with the molecular formula C7H8N2O2 . It is a derivative of nicotinic acid, which is a common component of many dietary supplements and medications.


Synthesis Analysis

The synthesis of this compound involves various methods. One commonly used method involves the reaction of 4-methylpyridine-3,5-dicarboxylic acid with ammonia in the presence of a catalyst.


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an amino group and a methyl group on the pyridine ring. The average mass of the compound is 152.151 Da and the monoisotopic mass is 152.058578 Da .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature. It has a density of 1.3±0.1 g/cm3, a boiling point of 385.5±42.0 °C at 760 mmHg, and a flash point of 186.9±27.9 °C . The compound is soluble in water, ethanol, and other polar solvents.

Scientific Research Applications

Green Synthesis Methods

A study by Zolfigol et al. (2013) explored the use of isonicotinic acid, closely related to 4-amino-6-methylnicotinic acid, as a dual and biological organocatalyst. This method offers a green and efficient approach for synthesizing pyranopyrazoles, demonstrating the potential of such compounds in eco-friendly chemistry applications (Zolfigol et al., 2013).

Electrocatalytic Applications

Feng et al. (2010) researched the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, which yields 6-aminonicotinic acid. This process avoids the use of volatile and toxic solvents, indicating the significance of this compound derivatives in developing more sustainable chemical synthesis techniques (Feng et al., 2010).

Microbial Biotransformation

Tinschert et al. (2000) discovered a bacterial species capable of regioselectively hydroxylating 6-methylnicotinate, related to this compound. This biotransformation process can produce various hydroxylated heterocyclic carboxylic acid derivatives, highlighting the potential of microbial methods in the synthesis of complex organic compounds (Tinschert et al., 2000).

Advanced Materials and Coordination Chemistry

Luo et al. (2014) synthesized new complexes derived from 6-methylnicotinic acid, again closely related to this compound. These complexes were characterized to understand the influence of different metals on the intermolecular interactions, demonstrating applications in materials science and coordination chemistry (Luo et al., 2014).

Antimicrobial and Pharmaceutical Research

Verma and Bhojak (2018) examined the antibacterial properties of complexes of 2-Hydroxy-6-methylnicotinic acid with transition metals. These findings contribute to the exploration of such compounds in antimicrobial and pharmaceutical applications (Verma & Bhojak, 2018).

Safety and Hazards

4-Amino-6-methylnicotinic acid may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area and avoid breathing dust/fumes .

Biochemical Analysis

Biochemical Properties

4-Amino-6-methylnicotinic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinic acid receptors, which are involved in various metabolic pathways. The compound can act as a ligand, binding to these receptors and modulating their activity. Additionally, this compound has been shown to interact with certain enzymes involved in amino acid metabolism, influencing their catalytic activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate specific signaling pathways that lead to changes in gene expression, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis. Moreover, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their activation or inhibition. This binding can result in changes in gene expression, either upregulating or downregulating the expression of target genes. Additionally, the compound can influence enzyme activity by acting as an inhibitor or activator, thereby modulating metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key enzymes, such as those involved in the synthesis and degradation of amino acids, thereby affecting overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target tissues. The compound’s distribution can influence its efficacy and activity, as it needs to reach specific cellular compartments to exert its effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization ensures that this compound interacts with the appropriate biomolecules and participates in relevant biochemical processes .

Properties

IUPAC Name

4-amino-6-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-2-6(8)5(3-9-4)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSQVMYMTQCNAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562664
Record name 4-Amino-6-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127915-50-8
Record name 4-Amino-6-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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